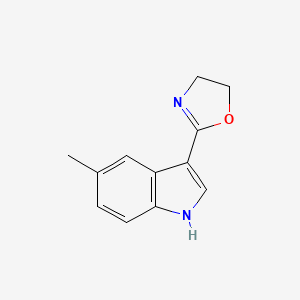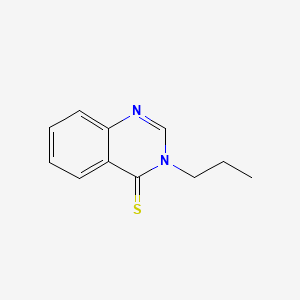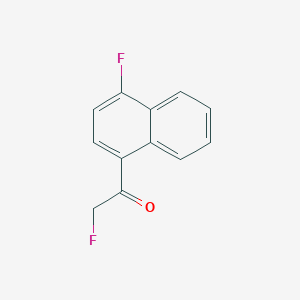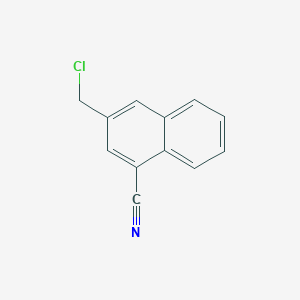![molecular formula C9H21NO2Si B11899009 N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide CAS No. 88237-56-3](/img/structure/B11899009.png)
N-(Propan-2-yl)-N-{[(trimethylsilyl)oxy]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is an organic compound characterized by the presence of an isopropyl group, a trimethylsilyl group, and an acetamide moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide typically involves the reaction of isopropylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and facilitate efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide.
Hydrolysis: The major product is the corresponding alcohol.
Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the modification of biomolecules for analytical purposes.
Medicine: It is investigated for its potential use in drug development and as a protecting group in pharmaceutical synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on the molecule. The isopropyl and acetamide groups contribute to the compound’s reactivity and stability, facilitating its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(trimethylsilyl)acetamide
- N-Trimethylsilylacetamide
- N-(Methoxymethyl)-N-(trimethylsilyl)methylamine
Uniqueness
N-Isopropyl-N-(((trimethylsilyl)oxy)methyl)acetamide is unique due to the presence of both an isopropyl group and a trimethylsilyl group, which confer distinct reactivity and stability properties. This combination of functional groups makes it particularly useful in organic synthesis and as a reagent in various chemical reactions.
Properties
CAS No. |
88237-56-3 |
|---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
N-propan-2-yl-N-(trimethylsilyloxymethyl)acetamide |
InChI |
InChI=1S/C9H21NO2Si/c1-8(2)10(9(3)11)7-12-13(4,5)6/h8H,7H2,1-6H3 |
InChI Key |
DVWIQENIMMDIOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CO[Si](C)(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Thioxoimidazo[1,2-a]pyridin-1(5H)-yl)propan-2-one](/img/structure/B11898928.png)

![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)





![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)




![Acetonitrile, [(2-oxo-2H-1-benzopyran-7-yl)oxy]-](/img/structure/B11899020.png)
